

Preliminary Technical Guide on Ioxitalamic Acid-d4

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Compound of Interest

Compound Name: *Ioxitalamic Acid-d4*

Cat. No.: *B13443000*

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Disclaimer: Publicly available data from preliminary studies specifically on **Ioxitalamic Acid-d4** is limited. This guide provides a comprehensive overview of the non-deuterated parent compound, Ioxitalamic Acid, which is expected to have analogous physicochemical and biological properties. **Ioxitalamic Acid-d4** is primarily utilized as a stable isotope-labeled internal standard for the quantification of Ioxitalamic Acid in research and drug development.^[1]^[2]^[3]

Introduction

Ioxitalamic Acid is a first-generation, ionic, high-osmolarity iodinated contrast medium.^[4]^[5] It is a tri-iodinated benzoic acid derivative used in medical imaging to enhance the visibility of internal structures during X-ray-based procedures such as computed tomography (CT) scans. The deuterated form, **Ioxitalamic Acid-d4**, contains four deuterium atoms on the 2-hydroxyethyl group, making it a valuable tool for metabolic and pharmacokinetic studies of the parent drug.

Physicochemical Properties

The fundamental physicochemical properties of Ioxitalamic Acid and its deuterated analog are summarized below.

Property	Value (Ioxitalamic Acid)	Value (Ioxitalamic Acid-d4)	Reference
Chemical Formula	C12H11I3N2O5	C12H7D4I3N2O5	,
Molecular Weight	643.94 g/mol	647.96 g/mol	,
Exact Mass	643.7802 Da	647.96 Da	,
Melting Point	349 °C	Not available	
Solubility	Soluble in water	Not available	
Osmolarity	1500-1800 mOsm/kg	Not available	

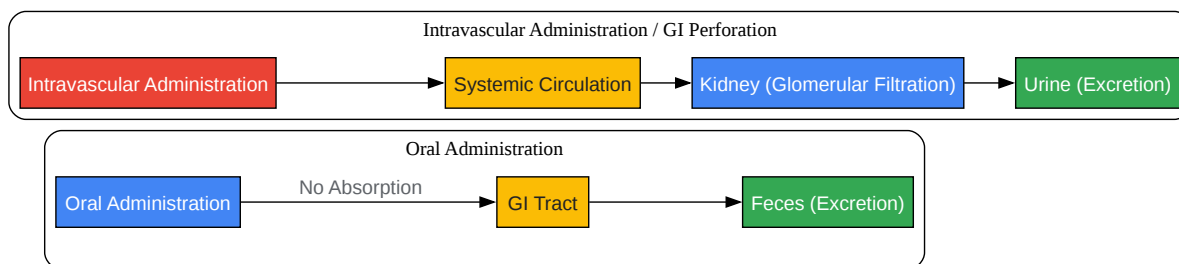
Pharmacokinetics and Metabolism

Ioxitalamic Acid is a pharmacologically inert compound that is not metabolized in the body. Its primary mechanism of action is the physical attenuation of X-rays due to its high iodine content.

Parameter	Value	Reference
Volume of Distribution	194 ml/kg	
Protein Binding	0-27%	
Elimination Half-Life	1.1 hours	
Total Clearance Rate	120 ml/min	

Absorption, Distribution, and Excretion

When administered orally, Ioxitalamic Acid is not absorbed in the gastrointestinal tract and is eliminated in the feces. In the event of an intestinal perforation, it is completely absorbed. Intravascular administration leads to rapid distribution in the interstitial and intravascular compartments, followed by renal excretion via glomerular filtration without tubular reabsorption or secretion. In cases of renal impairment, elimination can occur through biliary, salivary, and colic routes.



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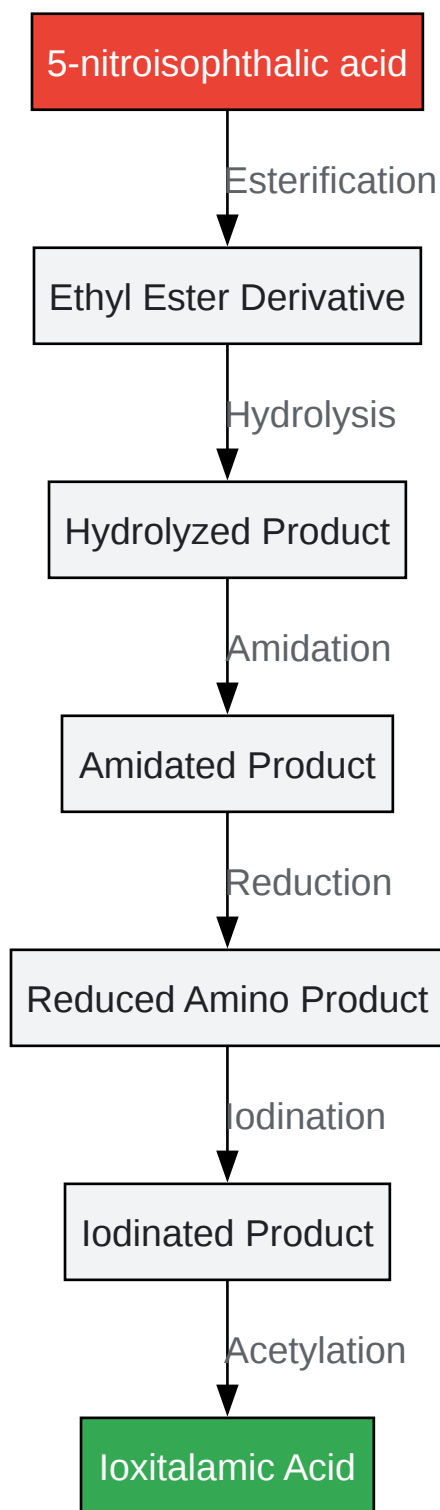
Pharmacokinetic Pathway of Ioxitalamic Acid

Experimental Protocols

Synthesis of Ioxitalamic Acid

The following is a general synthetic route for Ioxitalamic Acid as described in the literature.

- Esterification: 5-nitroisophthalic acid is subjected to an ethyl ester reaction.
- Hydrolysis: The resulting product undergoes hydrolysis.
- Amidation: An amidation reaction is performed.
- Reduction: The nitro group is reduced to an amino group.
- Iodination: The benzene ring is iodinated.
- Acetylation: The amino group is acetylated to yield Ioxitalamic Acid.



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Synthetic Workflow for Ioxitalamic Acid

Toxicology and Safety

Preclinical studies have indicated a relatively wide safety margin for Ioxitalamic Acid, with an LD50 exceeding 5 g/kg in mice when administered orally. However, its high osmolality is associated with potential side effects, including renal toxicity, vasodilation, bradycardia, and pulmonary hypertension. In vitro studies on human renal proximal tubule epithelial cells (HK-2) showed a cytotoxic effect with an IC50 of approximately 30 mg/ml after 48 hours of treatment.

Conclusion

Ioxitalamic Acid is a well-characterized iodinated contrast medium. While specific preliminary studies on its deuterated analog, **Ioxitalamic Acid-d4**, are not extensively documented in the public domain, its primary role is understood to be that of a stable isotope-labeled standard for analytical and research purposes. The data and protocols presented for the parent compound provide a strong foundation for its use and for the design of future studies involving **Ioxitalamic Acid-d4**. Further research is warranted to delineate any subtle differences in the properties and behavior of the deuterated form compared to the non-deuterated Ioxitalamic Acid.

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